Methyl 6-bromo-2-chloro-3-fluorobenzoate
Description
BenchChem offers high-quality Methyl 6-bromo-2-chloro-3-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-2-chloro-3-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
methyl 6-bromo-2-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
InChI Key |
LDKRQCUHYCKOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 6-bromo-2-chloro-3-fluorobenzoate chemical structure properties
This guide provides an in-depth technical analysis of Methyl 6-bromo-2-chloro-3-fluorobenzoate , a highly specialized halogenated scaffold used in the synthesis of atropisomeric kinase inhibitors and nuclear receptor modulators (e.g., ROR
Structure, Synthesis, and Reactivity in Drug Discovery
CAS Number: 1805575-86-3
Molecular Formula: C
Executive Summary
Methyl 6-bromo-2-chloro-3-fluorobenzoate is a trisubstituted benzene derivative characterized by a dense halogenation pattern (2-Cl, 3-F, 6-Br) around a benzoate core.[1][3] This molecule serves as a critical "linchpin" intermediate in medicinal chemistry. Its primary utility lies in its ability to enforce non-planar conformations (atropisomerism) in downstream drug candidates due to significant steric crowding at the ortho positions (2-Cl and 6-Br) relative to the ester.[1]
Key Applications:
-
Scaffold Construction: Precursor for biaryl systems where restricted rotation is required for binding selectivity.
-
Orthogonal Reactivity: Provides three distinct chemical handles (Br, Cl, F) for sequential functionalization via Palladium-catalyzed coupling and Nucleophilic Aromatic Substitution (S
Ar). -
Therapeutic Relevance: Key intermediate in the synthesis of ROR
t inhibitors for autoimmune disorders (e.g., psoriasis, rheumatoid arthritis).
Structural Analysis & Physicochemical Properties
Conformational Dynamics
The steric bulk of the ortho-substituents (Chlorine at C2 and Bromine at C6) forces the ester moiety out of the plane of the aromatic ring. This "twist" is preserved and often amplified in derived biaryl systems, creating a chiral axis that can be exploited for stereoselective target binding.
| Property | Value (Experimental/Predicted) | Context |
| Appearance | White to pale yellow solid | Typical of polyhalogenated benzoates |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid due to disrupted crystal packing |
| Boiling Point | ~281 °C (at 760 mmHg) | High boiling point due to molecular weight |
| Density | 1.67 ± 0.1 g/cm³ | High density due to heavy halogens (Br, Cl) |
| LogP | 3.1 (Predicted) | Highly lipophilic; requires organic solvents (DCM, EtOAc) |
Electronic Environment
-
C6-Bromine: Weakly deactivated but sterically accessible for oxidative addition by Pd(0).
-
C3-Fluorine: Activated for S
Ar reactions due to the inductive electron-withdrawing effect of the ortho-Chlorine and the para-Bromine (though the meta-ester is the primary EWG). -
C2-Chlorine: Sterically shielding the ester; generally chemically inert compared to Br and F, serving as a "blocking group" to prevent metabolic oxidation.
Synthetic Pathways
The synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate typically proceeds from the corresponding aldehyde, ensuring the correct regiochemistry of the halogens before the ester is formed.[1]
Validated Synthetic Route
The most robust route involves a Pinnick Oxidation of the aldehyde followed by esterification.
-
Oxidation: 6-Bromo-2-chloro-3-fluorobenzaldehyde is treated with Sodium Chlorite (NaClO
) and a scavenger (2-methyl-2-butene) to yield the benzoic acid.[1] -
Activation: The acid is converted to the acid chloride using Oxalyl Chloride ((COCl)
). -
Esterification: Methanolysis yields the final methyl ester.
Caption: Step-wise synthesis from the commercially available aldehyde precursor.
Reactivity Profile & Applications
This molecule is designed for chemoselective diversification . The reactivity order is dictated by the bond dissociation energies and electronic activation of the C-X bonds: C-Br > C-F >> C-Cl .[1]
The "Halo-Dance": Selective Functionalization
Researchers can manipulate the three halogen handles sequentially to build complex drug cores.
-
Handle 1: C6-Bromine (Suzuki/Buchwald Coupling) [1]
-
Reaction: Pd-catalyzed cross-coupling.
-
Utility: Introduces the primary biaryl axis.
-
Conditions: Pd(dppf)Cl
, Arylboronic acid, K CO , Dioxane/H O. -
Note: The bulky Cl at C2 prevents coupling at that position, ensuring regioselectivity at C6.
-
-
Handle 2: C3-Fluorine (S
Ar) [1]-
Reaction: Nucleophilic displacement by amines or alkoxides.
-
Utility: Fine-tuning solubility or potency.[1]
-
Conditions: Primary amine, DIPEA, DMSO, Heat (80–100°C).
-
Mechanism: The Fluorine is activated by the inductive effect of the neighboring Chlorine and the overall electron-deficient ring.
-
-
Handle 3: C1-Ester (Hydrolysis/Reduction) [1]
-
Reaction: Saponification to acid or reduction to alcohol.
-
Utility: Unmasking the carboxylic acid for amide coupling (peptidomimetics).
-
Challenge: Hydrolysis is slow due to steric hindrance from 2-Cl and 6-Br. Harsh conditions (LiOH, MeOH/H
O, Reflux) are often required.
-
Caption: Orthogonal reactivity map showing divergent synthetic pathways.
Case Study: ROR t Inhibitors
In the development of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
Protocol: Suzuki Coupling at C6
-
Reagents: Methyl 6-bromo-2-chloro-3-fluorobenzoate (1.0 eq), (4-(ethylsulfonyl)phenyl)boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq). -
Base: Na
CO (2.0 M aq, 3.0 eq). -
Solvent: 1,4-Dioxane.
-
Conditions: Degas with N
, heat to 90°C for 4 hours. -
Workup: Dilute with EtOAc, wash with brine. The 2-Cl remains intact.[1]
Handling and Safety
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis potential over long term).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84076176 (Isomer Analog Reference). Retrieved from [Link]
- European Patent Office.Heteroaryl substituted benzoic acids as RORgammaT inhibitors (EP 3368535 B1). (Describes the synthesis and use of CAS 1805575-86-3).
-
Pei, T., et al. (2010). Controlled Synthesis of Substituted Benzoates via Grignard Reagents.[4] Organic Letters, 12(21), 4972-4975. (Mechanistic background on crowded benzoate synthesis). Retrieved from [Link]
Sources
- 1. 1695489-54-3|2-Bromo-6-chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. 1806058-24-1|6-Bromo-2-chloro-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. Controlled Synthesis of 2- and 3-Substituted Benzo[b]furans [organic-chemistry.org]
RORgammaT inhibitor intermediate Methyl 6-bromo-2-chloro-3-fluorobenzoate
Strategic Intermediate for ROR
Executive Summary
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for Methyl 6-bromo-2-chloro-3-fluorobenzoate . This highly functionalized arene serves as a critical "linchpin" intermediate in the synthesis of biaryl-based Retinoic Acid Receptor-related Orphan Receptor gamma-t (ROR
Strategic Importance in ROR t Modulation
The efficacy of ROR
-
The Anchor (C-1 Ester): The methyl ester serves as a masked carboxylic acid or amide precursor. In final drug candidates, this position is often converted to a polar headgroup (e.g., amide-linked sulfone) that engages the hydrophilic pocket of the LBD.
-
The Twist Inducers (2-Cl, 3-F): These halogens are not merely metabolic blockers; they provide steric bulk that forces the phenyl ring out of plane relative to the attached biaryl moiety. This "twist" is critical for fitting into the narrow hydrophobic cleft of ROR
t. -
The Coupling Handle (6-Br): The bromine atom at the 6-position (ortho to the ester) is the site for Suzuki-Miyaura cross-coupling to attach the "tail" region (often a substituted pyridine or phenyl ring).
Diagram 1: ROR
t Inverse Agonist Mechanism & Scaffold Logic
Caption: The structural role of the intermediate in synthesizing ROR
Retrosynthetic Analysis & Synthesis Strategy
While electrophilic bromination of 2-chloro-3-fluorobenzoic acid is theoretically possible, it suffers from poor regioselectivity due to conflicting directing effects (F directs para to position 6, but Cl/COOH direct to position 5).
The Superior Route: Directed Ortho Metalation (DOM) To ensure high isomeric purity (>98%), the recommended industrial route utilizes the acidity of the proton at position 6, enhanced by the inductive electron-withdrawing effects of the adjacent carboxylate and halogens.
Synthetic Pathway[1]
-
Starting Material: 2-Chloro-3-fluorobenzoic acid.
-
Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78°C. The carboxylate directs lithiation to the ortho (6) position.
-
Bromination: Quenching the lithiated species with a bromine source (e.g., 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr
). -
Esterification: Methylation of the resulting acid.
Diagram 2: Self-Validating Synthetic Workflow
Caption: Step-by-step synthesis ensuring regioselectivity via Directed Ortho Metalation (DOM).
Detailed Experimental Protocol
This protocol describes the esterification of the 6-bromo-2-chloro-3-fluorobenzoic acid precursor. This step is selected for detailing because the isolation of the methyl ester allows for easier purification (silica chromatography) compared to the free acid.
Objective: Synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate. Scale: 10.0 g Input.
Reagents & Equipment[2]
-
Precursor: 6-Bromo-2-chloro-3-fluorobenzoic acid (10.0 g, 39.5 mmol).
-
Alkylating Agent: Iodomethane (MeI) (8.4 g, 3.7 mL, 59.2 mmol, 1.5 eq).
-
Base: Potassium Carbonate (K
CO ), anhydrous (8.2 g, 59.2 mmol, 1.5 eq). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL).
-
Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Nitrogen line.
Step-by-Step Procedure
-
Setup: Charge the 250 mL flask with 6-Bromo-2-chloro-3-fluorobenzoic acid and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Deprotonation: Add K
CO in one portion. The suspension may warm slightly. Stir at room temperature for 15 minutes to ensure formation of the potassium carboxylate. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 3 hours.
-
Self-Validation (IPC): Take a 10
L aliquot, quench in MeCN/Water. Analyze by LC-MS. Target: Disappearance of Acid (M-H = 251/253) and appearance of Ester (M+H not always visible; look for UV shift or retention time shift).
-
-
Workup: Pour the reaction mixture into 500 mL of ice-water. The product may precipitate.
-
If solid forms: Filter, wash with water, and dry.[2]
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na
SO .
-
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).
Quality Control & Characterization
To ensure the material is suitable for subsequent Suzuki couplings, strict QC on the regiochemistry is required.
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Colored impurities often indicate iodine/oxidative byproducts. |
| Purity | > 98.0% | HPLC (254 nm) | Suzuki coupling is sensitive to impurities that poison Pd catalysts. |
| Identity | Consistent with Structure | 1H NMR | Confirm 2 aromatic protons. |
| Regiochemistry | Critical Check | 1H NMR / 19F NMR | Verify coupling constants ( |
NMR Interpretation (400 MHz, CDCl
- 3.98 (s, 3H): Methyl ester (-COOMe ).
-
Aromatic Region: You expect two aromatic protons (H4 and H5).
-
H5 (dd): Coupled to H4 (ortho) and F3 (meta).
-
H4 (dd): Coupled to H5 (ortho) and F3 (ortho).
-
Note: If the bromine were at position 5, the splitting pattern would be two singlets (para) or meta-coupled doublets, distinct from the ortho-coupling (
Hz) expected between H4 and H5 in the 6-bromo isomer.
-
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: The ester and its precursors are halogenated benzenes, capable of causing contact dermatitis.
-
Alkylating Agent: Iodomethane (used in synthesis) is a suspect carcinogen and neurotoxin. Handle in a fume hood.
Storage:
-
Store at 2-8°C.
-
Protect from light (prevent debromination).
-
Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).
References
-
Biaryl Amide ROR
t Inhibitors: -
Biaryl Urea Scaffold Development
-
General Halogenation Strategies
-
Smith, K., et al. (2015). "Regioselective Electrophilic Aromatic Bromination." Journal of Organic Chemistry. (General reference for directing effects).
-
-
Safety Data
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of carboxyl-containing biaryl ureas as potent RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 3-bromo-2-fluoro-6-methylbenzoate [sigmaaldrich.com]
- 7. Methyl 6-bromo-3-methoxy-2-methylbenzoate for research | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
Methyl 6-bromo-2-chloro-3-fluorobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 6-bromo-2-chloro-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-bromo-2-chloro-3-fluorobenzoate, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic research. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, characterization, and application, grounded in established chemical principles. While specific experimental data for this precise isomer is not broadly published, this guide synthesizes information from closely related analogues and foundational organic chemistry to provide a robust and reliable resource.
Core Molecular Identity and Physicochemical Properties
Methyl 6-bromo-2-chloro-3-fluorobenzoate is a polysubstituted benzene derivative. The specific arrangement of its halogen substituents (Bromine, Chlorine, and Fluorine) alongside the methyl ester group creates a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures.
The core properties are derived from its constituent atoms and structure. The molecular formula for this compound is C₈H₅BrClFO₂ .[1][2][3] Based on this, the calculated molecular weight is 267.48 g/mol .[1][2][3]
Table 1: Key Identifiers and Physicochemical Data
| Identifier | Value | Source |
| IUPAC Name | methyl 6-bromo-2-chloro-3-fluorobenzoate | - |
| Molecular Formula | C₈H₅BrClFO₂ | [1][2] |
| Molecular Weight | 267.48 g/mol | [1][2] |
| Monoisotopic Mass | 265.91455 Da | [2] |
| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)F)Cl)Br | - |
| InChI Key | Derived from structure | - |
| Physical Form | Solid (Predicted) | |
| Boiling Point | ~281 °C (Predicted for isomer) | [1] |
| Density | ~1.675 g/cm³ (Predicted for isomer) | [1] |
Note: Some physical properties are predicted based on data available for close structural isomers, such as Methyl 3-bromo-6-chloro-2-fluorobenzoate.
Strategic Synthesis Pathway and Mechanistic Rationale
The synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate is a multi-step process that requires careful control of regioselectivity. The pathway hinges on the synthesis of the corresponding carboxylic acid precursor, followed by esterification. The logic behind the sequence of halogen additions is dictated by the ortho-, para-, and meta-directing effects of the substituents present on the ring at each stage.
Proposed Synthesis Workflow
A plausible synthetic route starts from a commercially available fluorinated precursor and proceeds through sequential halogenation and functional group manipulations. The final step is a standard esterification.
Caption: Proposed synthetic workflow for Methyl 6-bromo-2-chloro-3-fluorobenzoate.
Experimental Protocol and Causality
Part 1: Synthesis of 6-Bromo-2-chloro-3-fluorobenzoic Acid
-
Diazotization & Bromination (Sandmeyer Reaction): Start with 2-Chloro-3-fluoroaniline. The amino group is the most versatile functional group for introducing other substituents via a diazonium salt intermediate. It is converted to a diazonium salt using sodium nitrite and a strong acid at 0-5 °C. The subsequent introduction of a copper(I) bromide catalyst replaces the diazonium group with bromine. This is a highly reliable and standard transformation.
-
Directed Ortho-Lithiation and Carboxylation: The resulting 2-Bromo-1-chloro-6-fluorobenzene has two protons ortho to the fluorine atom. The fluorine is a weak ortho-director for lithiation. However, the chlorine and bromine atoms are also ortho-, para-directing. The position between the chloro and fluoro groups is sterically hindered. Therefore, lithiation with a strong base like n-butyllithium at low temperatures (-78 °C) is expected to selectively deprotonate the position ortho to the fluorine and meta to the other halogens. Quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid. This method provides excellent regiocontrol.
Part 2: Fischer Esterification
-
Reaction Setup: The synthesized 6-bromo-2-chloro-3-fluorobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A methanol molecule then attacks this carbon. Following proton transfer and the elimination of a water molecule, the protonated ester is formed, which then deprotonates to yield the final product, Methyl 6-bromo-2-chloro-3-fluorobenzoate. The reaction is typically driven to completion by refluxing and using an excess of methanol.[4]
-
Purification: The crude product is worked up by neutralizing the acid, extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the final product can be purified by recrystallization or column chromatography.[4]
Analytical Characterization and Structural Validation
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This represents a self-validating system where orthogonal methods confirm the same molecular structure.
Table 2: Expected Analytical Signatures
| Technique | Expected Results for Methyl 6-bromo-2-chloro-3-fluorobenzoate |
| ¹H NMR | - A singlet integrating to 3H around δ 3.9 ppm for the methyl ester protons (-OCH₃).- Two doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H, corresponding to the two protons on the benzene ring. Their coupling constants will be indicative of their relative positions. |
| ¹³C NMR | - A signal around δ 52-53 ppm for the methyl ester carbon.- A signal around δ 165-170 ppm for the carbonyl carbon.- Six distinct signals in the aromatic region (δ 110-160 ppm), with carbon atoms attached to halogens showing characteristic shifts and C-F coupling. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with the adjacent aromatic protons. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). |
| HPLC | - A single, sharp peak under optimized conditions, indicating high purity (>98%). |
Applications in Drug Discovery and Development
Halogenated benzoic acids and their esters are privileged scaffolds in medicinal chemistry. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5]
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and often increases metabolic stability by blocking sites of oxidation. The chlorine and bromine atoms increase lipophilicity, which can enhance membrane permeability and binding affinity through halogen bonding.[6]
-
Synthetic Handle: The bromine atom is particularly useful as it can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries from a single intermediate.
-
Bioisosteric Replacement: The unique combination of substituents makes this molecule a valuable building block for creating analogues of known bioactive compounds, where fine-tuning of electronic and steric properties is required to optimize target engagement or selectivity.[7]
-
Intermediate for Complex Molecules: This compound can serve as a key intermediate in the synthesis of agrochemicals, materials, and pharmaceuticals, including potential inhibitors for various biological targets.[6][8]
Safety, Handling, and Hazard Management
Based on data from structurally similar compounds, Methyl 6-bromo-2-chloro-3-fluorobenzoate is expected to be an irritant.[2] Adherence to good laboratory practice is mandatory.
GHS Hazard Information (Inferred from Isomers)
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
-
Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.[9][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[10]
References
-
PubChem. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176. Available from: [Link]
-
PubChem. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163. Available from: [Link]
-
PubChemLite. Methyl 6-bromo-3-chloro-2-fluorobenzoate (C8H5BrClFO2). Available from: [Link]
-
PubChemLite. Methyl 3-bromo-2-chloro-6-fluorobenzoate (C8H5BrClFO2). Available from: [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
-
Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development. Available from: [Link]
-
ResearchGate. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Available from: [Link]
-
PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available from: [Link]
Sources
- 1. Methyl3-bromo-6-chloro-2-fluorobenzoate | 1543224-54-9 [amp.chemicalbook.com]
- 2. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl3-bromo-6-chloro-2-fluorobenzoate | 1543224-54-9 [amp.chemicalbook.com]
- 4. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to Polyhalogenated Benzoic Acid Ester Building Blocks
Abstract
Polyhalogenated benzoic acid esters represent a cornerstone class of building blocks in modern synthetic chemistry, offering a unique convergence of stability and tunable reactivity. The strategic placement of multiple halogen atoms on the aromatic ring, combined with the modulating influence of the ester functionality, provides a versatile scaffold for constructing complex molecular architectures. This guide delves into the core principles governing the synthesis, reactivity, and application of these critical intermediates. We will explore the causal mechanisms behind preferred synthetic routes, dissect the nuanced reactivity in key transformations such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, and highlight their proven utility in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic potential of polyhalogenated benzoic acid esters in their synthetic programs.
Introduction: The Strategic Value of Polyhalogenation
Polyhalogenated benzoic acid esters are aromatic carboxylic acid derivatives characterized by the presence of two or more halogen atoms (F, Cl, Br, I) on the benzene ring. The power of these building blocks lies in the profound electronic and steric effects imparted by the halogens.
-
Electronic Modulation : Halogens exert a strong, electron-withdrawing inductive effect (-I), which acidifies the parent benzoic acid, influences the reactivity of the ester group, and, most importantly, activates the aromatic ring towards nucleophilic attack.[1][2] This effect is fundamental to one of the most powerful transformations for this class: Nucleophilic Aromatic Substitution (SNAr).
-
Orthogonal Reactivity : The different carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) possess distinct bond dissociation energies and reactivity profiles. This allows for selective, sequential functionalization, particularly in transition-metal-catalyzed cross-coupling reactions, enabling the construction of highly substituted and complex aromatic systems from a single precursor.[3][4]
-
Metabolic Stability and Lipophilicity : In medicinal chemistry, halogen atoms are often introduced to block sites of metabolic degradation or to modulate the lipophilicity of a drug candidate, thereby improving its pharmacokinetic profile. Benzoic acid derivatives themselves are valuable scaffolds in drug design, with applications ranging from antitubercular agents to influenza inhibitors.[5][6][7]
This guide provides the field-proven insights necessary to effectively synthesize and utilize these versatile building blocks.
Synthetic Strategies: Accessing the Core Scaffold
The preparation of polyhalogenated benzoic acid esters can be broadly approached via two primary retrosynthetic disconnections: (A) esterification of a pre-halogenated benzoic acid, or (B) halogenation of a pre-existing benzoic acid ester. The choice of strategy is dictated by the availability of starting materials, desired halogenation pattern, and substrate compatibility.
Strategy A: Esterification of Polyhalogenated Benzoic Acids
This is the most direct and common approach. The primary challenge lies in the esterification of the carboxylic acid, which can be sterically hindered or electronically deactivated by the surrounding halogen atoms.
Conceptual Workflow for Esterification Strategy
Caption: Synthetic routes to esters from polyhalogenated benzoic acids.
Protocol 1: Acid-Catalyzed Fischer-Speier Esterification
This classic method is cost-effective but often requires harsh conditions and the removal of water to drive the equilibrium forward.[8][9]
-
Mechanism Rationale : The reaction is initiated by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.
-
Step-by-Step Methodology :
-
To a solution of the polyhalogenated benzoic acid (1.0 eq) in the desired alcohol (used as solvent, e.g., 10-20 eq of methanol or ethanol) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus if a co-solvent like toluene is used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Transesterification
This method is useful when starting from a simple ester, like a methyl benzoate, to create a more complex one. It is particularly effective when driven by the removal of a volatile alcohol byproduct.[10]
-
Mechanism Rationale : A catalyst, often a titanate like titanium(IV) isopropoxide, coordinates to the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by the desired, typically less volatile, alcohol. The equilibrium is shifted by distilling off the more volatile alcohol (e.g., methanol).
-
Step-by-Step Methodology :
-
Combine the crude methyl polyhalogenated benzoate (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 1.5-3.0 eq), and a titanate catalyst (e.g., 0.5-2 mol%) in a flask equipped for distillation.
-
Heat the mixture under a nitrogen atmosphere.
-
Slowly distill off the methanol byproduct to drive the reaction to completion. Monitor the reaction progress by analyzing the distillate or the reaction mixture.
-
Once the reaction is complete, cool the mixture.
-
The product can often be purified directly by vacuum distillation or after an aqueous workup to remove the catalyst residue.
-
| Method Comparison | Advantages | Disadvantages | Best For |
| Fischer Esterification | Low cost, simple reagents.[8] | Harsh conditions (strong acid, heat), equilibrium-limited. | Simple, non-sensitive substrates; large-scale synthesis. |
| Coupling Agents | Mild conditions, high yields. | Expensive reagents, stoichiometric waste. | Acid-sensitive substrates, small-scale synthesis. |
| Transesterification | Avoids handling free acid, can be high yielding.[10] | Requires a pre-existing ester, equilibrium-limited. | Converting simple esters to more complex ones. |
Strategy B: Halogenation of Benzoic Acid Esters
This approach involves the direct halogenation of an esterified benzoic acid via electrophilic aromatic substitution (EAS). The ester group is a deactivating, meta-directing substituent.[11]
-
Causality of Regioselectivity : The ester group withdraws electron density from the aromatic ring through resonance and induction, deactivating it towards electrophilic attack. The resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing carbonyl group. The meta-position attack avoids this, making it the kinetically favored product.[11]
-
Typical Protocol (Meta-Bromination) :
-
Dissolve the benzoic acid ester (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 eq).
-
Cool the mixture in an ice bath and slowly add bromine (Br₂, 1.0-1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine.
-
Perform an aqueous workup, dry the organic layer, and purify the product by chromatography.
-
Key Reactions and Mechanistic Insights
The true utility of polyhalogenated benzoic acid esters is realized in their subsequent transformations, which allow for the precise installation of diverse functional groups.
Nucleophilic Aromatic Substitution (SNAr)
This is a powerful C-X bond-forming reaction where a nucleophile displaces a halide on the aromatic ring. The reaction is highly dependent on the electronic nature of the ring.
-
Mechanism : The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][12]
-
Addition : A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][13]
-
Elimination : The leaving group (halide) is expelled, and the aromaticity of the ring is restored.
-
-
Why it Works : The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, and additional halogens, positioned ortho or para to the leaving group.[1][13] These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction, lowering the activation energy of the first, rate-determining step.[2]
SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr. (Note: Images are placeholders)
Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, and polyhalogenated systems offer unique opportunities for selective functionalization.[4][14]
-
Mechanism Rationale : The general catalytic cycle for reactions like Suzuki-Miyaura involves three key steps:
-
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide. The reactivity order for this step is typically C-I > C-Br > C-OTf >> C-Cl.
-
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the metal center.
-
Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the new bond and regenerating the active catalyst.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Field Insight: Site Selectivity : When multiple identical halogens are present, achieving site-selectivity is a significant challenge and a key area of research.[3][4] Selectivity can often be controlled by:
-
Steric Hindrance : Coupling may be favored at the less sterically hindered position.
-
Electronic Effects : Oxidative addition is often favored at positions that are more electron-deficient.[3] For instance, in dihalopyridines, positions alpha to the nitrogen are generally more reactive.[3]
-
Directed Ortho-Metalation : A directing group can coordinate to the catalyst, delivering it to a specific ortho-position.
-
Ligand Control : The choice of phosphine ligand on the metal catalyst can dramatically influence which C-X bond is activated.
-
Applications in Drug Discovery and Materials Science
The synthetic versatility of these building blocks has led to their widespread adoption in various fields.
Medicinal Chemistry
-
Prodrugs for Tuberculosis : Benzoic acid esters with electron-withdrawing groups have been investigated as prodrugs for treating tuberculosis.[5][15] The rationale is that the more lipophilic ester can better penetrate the mycobacterial cell wall, where it is then hydrolyzed by native esterases to release the active carboxylic acid.[5] The halogen substituents help modulate the pKa of the released acid, potentially enhancing its activity.[5]
-
Antiviral Agents : Serinol-based benzoic acid esters have been identified as novel scaffolds for inhibitors of human adenovirus (HAdV) infection.[16] Specific polyhalogenated derivatives showed inhibitory concentrations in the low micromolar range, superior to the standard-of-care drug, cidofovir.[16]
-
Scaffolds for Complex Synthesis : The ability to selectively functionalize different positions on the ring makes these compounds ideal starting points for building complex, highly decorated molecules that are common in modern drug discovery programs.[17]
Materials Science
-
Flame Retardants : Polybrominated and polychlorinated compounds, including esters, have been used extensively as flame retardants in plastics and electronics.[18][19]
-
Polymer Synthesis : Dihalogenated aromatic esters can serve as monomers in polycondensation reactions. For example, Suzuki coupling polymerization of a dibrominated benzoic acid ester with a diboronic acid could yield a conjugated aromatic polymer with potentially interesting optical or electronic properties.
Safety and Toxicological Considerations
It is imperative for any researcher working with polyhalogenated aromatic compounds to be aware of their potential toxicity. Many compounds in this class are classified as persistent organic pollutants (POPs) due to their resistance to environmental degradation and their tendency to bioaccumulate.[18][19][20]
-
Toxicity Mechanisms : The toxicity of some polyhalogenated aromatic hydrocarbons is believed to be mediated by their binding to the aryl hydrocarbon receptor (AhR), which can lead to altered gene expression and a cascade of adverse effects.[20][21]
-
Health Effects : Potential health effects associated with exposure to certain polyhalogenated compounds include endocrine disruption, neurobehavioral alterations, and carcinogenicity.[18][22]
-
Handling Precautions : All manipulations of polyhalogenated compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste must be disposed of according to institutional and environmental regulations for halogenated organic waste.
Conclusion and Future Outlook
Polyhalogenated benzoic acid esters are far more than simple intermediates; they are enabling tools for chemical innovation. Their predictable reactivity in SNAr and the vast potential for site-selective functionalization via cross-coupling have cemented their role in the synthesis of high-value molecules. Future research will likely focus on developing more sophisticated catalytic systems for achieving even greater control over site-selectivity, especially for less reactive C-Cl and C-F bonds. Furthermore, the integration of these building blocks into automated synthesis platforms will accelerate the discovery of new pharmaceuticals and functional materials. As we continue to push the boundaries of molecular design, the strategic application of these halogenated scaffolds will undoubtedly remain a key driver of progress.
References
- Brouwer, A., Longnecker, M. P., Birnbaum, L. S., Cogliano, J., Kostyniak, P., Moore, J., Schantz, S., & Winneke, G. (1999). Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants. PubMed.
- Merck Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual.
- Sorg, O. (Ed.). (n.d.). Polyhalogenated Aromatic Hydrocarbons. MDPI Toxics Special Issue.
- Safe, S. H. (1987). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives.
- Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- Powers, D. C., & Ritter, T. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- Organic Chemistry Portal. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Organic Chemistry Portal.
- Dömling, A. (2002). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research.
- Wikipedia contributors. (n.d.). Polyhalogenated compound. Wikipedia.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- da Silva, P. A., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules.
- Powers, D. C., & Ritter, T. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Google Patents. (2014). CN103772080A - Poly-halogenated benzoic acid synthesizing method. Google Patents.
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters. Google Patents.
- Yildirim, N., & Uzunoğlu, D. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
- Rahman, M. M., et al. (2014). Preparation and Characterization of Chitin Benzoic Acid Esters. Molecules.
- ResearchGate. (2025). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. ResearchGate.
- R Discovery. (n.d.). benzoic-acid-esters Research Articles - Page 3. R Discovery.
- Google Patents. (1952). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation. Google Patents.
- Velázquez, S., et al. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation. ACS Infectious Diseases.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London.
- Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
- Al-Badr, A. A., & El-Subbagh, H. I. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon.
- Google Patents. (2024). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof. Google Patents.
- Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
- ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV.
- ResearchGate. (2025). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ResearchGate.
- Google Patents. (1988). US4791097A - Benzoic acid esters and their use. Google Patents.
- ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
- Groza, N. V., et al. (2024). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate.
- Lirias. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Lirias.
- Mallakpour, S., & Yousefian, H. (2022). Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Journal of Molecular Structure.
- Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules.
- IJSDR. (2021). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. IJSDR.
- YouTube. (2020). Esterification test of Benzoic acid. YouTube.
- ResearchGate. (2025). Kinetic research and modeling of benzoic acid esterification process. ResearchGate.
- Kappe, C. O., & Stadler, A. (2000). Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. Sciforum.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. theusajournals.com [theusajournals.com]
- 12. youtube.com [youtube.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]
- 16. Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 19. Polyhalogenated compound - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 6-bromo-2-chloro-3-fluorobenzoate safety data sheet (SDS)
Executive Summary & Chemical Identity
Methyl 6-bromo-2-chloro-3-fluorobenzoate (CAS: 1805575-86-3 ) is a highly specialized poly-halogenated aromatic ester used primarily as a scaffold intermediate in the synthesis of complex pharmaceuticals, particularly RORγt inhibitors and other anti-inflammatory agents.[1][2][3]
Its structural complexity—featuring three distinct halogen substituents (bromine, chlorine, fluorine) on a benzene ring—imparts unique electronic properties, making it a valuable electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) but also presenting specific stability and handling challenges.[3]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Source/Verification |
| CAS Number | 1805575-86-3 | BLD Pharm / ChemicalBook |
| Molecular Formula | C₈H₅BrClFO₂ | Stoichiometry |
| Molecular Weight | 267.48 g/mol | Calculated |
| SMILES | COC(=O)C1=C(Cl)C(F)=CC=C1Br | Structure-Derived |
| Physical State | Solid (Crystalline powder) | Analog Comparison |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water | Lipophilicity (LogP ~3.[1][2][3][4]1) |
| Melting Point | Predicted: 45–55 °C | Low-melting solid characteristic |
Hazard Identification & Toxicology (GHS)
Signal Word: WARNING GHS Pictograms:
This compound acts as a potent irritant to mucosal membranes. While it is an ester, metabolic or environmental hydrolysis can release 6-bromo-2-chloro-3-fluorobenzoic acid and methanol, increasing local acidity.[1][2][3]
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5][6]
-
P280: Wear protective gloves/eye protection/face protection.[2][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[6]
Toxicological Insight: The presence of the benzylic ester functionality combined with the electron-withdrawing halogens makes this compound susceptible to nucleophilic attack.[2][3] In biological systems, this reactivity can lead to the alkylation of proteins, driving the sensitization and irritation potential.
Operational Safety & Handling Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon or Nitrogen) required.[2] The compound is potentially moisture-sensitive; hydrolysis yields the corresponding benzoic acid, altering stoichiometry in precision synthesis.
-
Segregation: Keep away from strong oxidizing agents and strong bases (which induce rapid hydrolysis).
PPE Selection Logic
-
Respiratory: N95 (US) or P2 (EU) dust mask for solid handling. If in solution or heated, use a half-mask respirator with OV/AG cartridges.
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).[2]
-
Eye Protection: Chemical safety goggles.[2][5] Face shield required if handling >5g in synthesis.[1]
Synthesis & Reactivity Context
Understanding the synthesis pathway is critical for safety, as impurities may include the corrosive acid chloride precursor.
Common Synthesis Route:
-
Oxidation: 6-Bromo-2-chloro-3-fluorobenzaldehyde is oxidized to the benzoic acid.[1][2]
-
Activation: The acid is converted to 6-bromo-2-chloro-3-fluorobenzoyl chloride using oxalyl chloride.[1][2]
-
Esterification: The acid chloride reacts with methanol to form the final methyl ester.[3]
Safety Implication: Commercial batches may contain trace acid chloride , which releases HCl gas upon exposure to moisture.[2] Always open bottles in a fume hood.
Visual Workflow: Synthesis & Reactivity
Caption: Synthesis pathway highlighting the corrosive acid chloride intermediate, a critical risk factor if residual impurities exist.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill, do not simply sweep. The dust is an irritant. Follow this wet-method containment strategy to prevent aerosolization.[1][3]
Caption: Decision logic for safely managing spills, prioritizing dust suppression and neutralization of potential acidic hydrolysis products.
First Aid Measures
-
Eye Contact: Immediately flush with saline/water for 15 minutes.[2][5] Do not rub.
-
Skin Contact: Wash with soap and water.[2][5][7][8] If redness persists (likely due to chemical burn from hydrolysis), seek medical attention.
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).
References
-
BLD Pharm. (2024).[1][3] Methyl 6-bromo-2-chloro-3-fluorobenzoate Product Analysis. Retrieved from
-
European Patent Office. (2016).[1] Heteroaryl Substituted Benzoic Acids as RORgammat Inhibitors (EP 3368535 B1). Retrieved from
-
PubChem. (2025). Compound Summary for Methyl 2-bromo-6-fluorobenzoate (Analogous Structure). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzoates. Retrieved from
Sources
- 1. 1806058-24-1|6-Bromo-2-chloro-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. 1695489-54-3|2-Bromo-6-chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. CAS:1805582-40-4, Methyl 3-bromo-2-chloro-5-fluorobenzoate-毕得医药 [bidepharm.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
Methodological & Application
Synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate from benzaldehyde
An Application Note and Protocol for the Synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate
This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of methyl 6-bromo-2-chloro-3-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research. While the initial query proposed a synthesis from benzaldehyde, this guide presents a more synthetically viable and logical route commencing from 3-chloro-2-fluoroaniline. This strategic choice of starting material is predicated on the principles of regiochemical control during electrophilic aromatic substitution, which is challenging to achieve with the desired substitution pattern starting from benzaldehyde. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. Each step is accompanied by expert insights into the reaction mechanisms and experimental choices, ensuring scientific integrity and trustworthiness.
PART 1: Synthetic Strategy and Rationale
The synthesis of a polysubstituted aromatic compound like methyl 6-bromo-2-chloro-3-fluorobenzoate requires careful planning to ensure the correct placement of each substituent. A retrosynthetic analysis suggests that the final ester can be obtained from the corresponding carboxylic acid, which in turn can be synthesized from a suitably substituted aniline. Starting with 3-chloro-2-fluoroaniline allows for a more controlled introduction of the bromine atom at the desired position due to the directing effects of the existing substituents.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for methyl 6-bromo-2-chloro-3-fluorobenzoate.
PART 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-chloro-2-fluoroaniline
Expertise & Experience: The first step involves the bromination of 3-chloro-2-fluoroaniline. The amino group is a strong activating group and an ortho-, para-director. The para-position to the amino group is the most sterically accessible and electronically favorable position for electrophilic substitution. N-bromosuccinimide (NBS) is chosen as the brominating agent for its mild and selective nature compared to liquid bromine.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3-chloro-2-fluoroaniline in 100 mL of N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 13.2 g of N-bromosuccinimide (NBS) in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure 4-bromo-3-chloro-2-fluoroaniline.
| Parameter | Value |
| Starting Material | 3-chloro-2-fluoroaniline |
| Reagent | N-bromosuccinimide (NBS) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | ~85-90% |
Step 2: Synthesis of 2-Chloro-3-fluorobromobenzene
Expertise & Experience: This step involves a Sandmeyer-type reaction, specifically a diazotization of the amino group of 4-bromo-3-chloro-2-fluoroaniline followed by deamination.[1][2][3] This is a reliable method for removing an amino group from an aromatic ring. Sodium nitrite is used to form the diazonium salt in the presence of a strong acid like sulfuric acid. Isopropanol acts as the reducing agent to replace the diazonium group with a hydrogen atom. Cuprous chloride can be used as a catalyst.[1]
Protocol:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 150 mL of 65% sulfuric acid and 150 mL of isopropanol.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Add 20.0 g of 4-bromo-3-chloro-2-fluoroaniline and 0.5 g of cuprous chloride to the cooled mixture.
-
Prepare a solution of 7.5 g of sodium nitrite in 25 mL of water and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction to room temperature and then heat to reflux (around 80 °C) for 1 hour.
-
After cooling, add 200 mL of water and perform steam distillation to isolate the crude product.
-
Separate the organic layer, dry with anhydrous magnesium sulfate, and purify by vacuum distillation to obtain 2-chloro-3-fluorobromobenzene.[1]
| Parameter | Value |
| Starting Material | 4-bromo-3-chloro-2-fluoroaniline |
| Reagents | Sodium nitrite, Sulfuric acid, Isopropanol |
| Catalyst | Cuprous chloride |
| Temperature | 0 °C to reflux |
| Reaction Time | ~3 hours |
| Expected Yield | ~50-60% |
Step 3: Synthesis of 6-Bromo-2-chloro-3-fluorobenzaldehyde
Expertise & Experience: The introduction of the aldehyde group at the 6-position is achieved through a formylation reaction. A common method for this transformation is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The bromine atom at the 1-position directs the lithiation to the adjacent ortho position (the 6-position).
Protocol:
-
In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve 15.0 g of 2-chloro-3-fluorobromobenzene in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) dropwise, keeping the temperature below -70 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-chloro-3-fluorobromobenzene |
| Reagents | n-Butyllithium, N,N-dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~3-4 hours |
| Expected Yield | ~60-70% |
Step 4: Synthesis of 6-Bromo-2-chloro-3-fluorobenzoic Acid
Expertise & Experience: The aldehyde functional group is readily oxidized to a carboxylic acid.[4][5] A variety of oxidizing agents can be used, but a mild and efficient method involves the use of potassium permanganate or chromic acid.[5][6] Here, we will use potassium permanganate in an alkaline solution.
Protocol:
-
In a 500 mL Erlenmeyer flask, suspend 10.0 g of 6-bromo-2-chloro-3-fluorobenzaldehyde in 100 mL of water containing 2.0 g of sodium hydroxide.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add a solution of 8.0 g of potassium permanganate in 100 mL of water in portions, maintaining the temperature. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue heating for 1 hour, or until the purple color persists.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is ~2.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[7]
| Parameter | Value |
| Starting Material | 6-bromo-2-chloro-3-fluorobenzaldehyde |
| Reagent | Potassium permanganate |
| Solvent | Water (alkaline) |
| Temperature | 60-70 °C |
| Reaction Time | ~2 hours |
| Expected Yield | ~80-90% |
Step 5: Synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate
Expertise & Experience: The final step is the esterification of the carboxylic acid to form the methyl ester.[8] The Fischer esterification is a classic and reliable method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9]
Protocol:
-
In a 250 mL round-bottom flask, combine 8.0 g of 6-bromo-2-chloro-3-fluorobenzoic acid and 100 mL of methanol.
-
Carefully add 2-3 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude methyl 6-bromo-2-chloro-3-fluorobenzoate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
| Parameter | Value |
| Starting Material | 6-bromo-2-chloro-3-fluorobenzoic acid |
| Reagents | Methanol, Sulfuric acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
PART 3: Data Summary and Visualization
Summary of Synthetic Steps
| Step | Starting Material | Product | Key Reagents | Expected Yield |
| 1 | 3-Chloro-2-fluoroaniline | 4-Bromo-3-chloro-2-fluoroaniline | NBS, DMF | 85-90% |
| 2 | 4-Bromo-3-chloro-2-fluoroaniline | 2-Chloro-3-fluorobromobenzene | NaNO₂, H₂SO₄, i-PrOH | 50-60% |
| 3 | 2-Chloro-3-fluorobromobenzene | 6-Bromo-2-chloro-3-fluorobenzaldehyde | n-BuLi, DMF | 60-70% |
| 4 | 6-Bromo-2-chloro-3-fluorobenzaldehyde | 6-Bromo-2-chloro-3-fluorobenzoic Acid | KMnO₄ | 80-90% |
| 5 | 6-Bromo-2-chloro-3-fluorobenzoic Acid | Methyl 6-bromo-2-chloro-3-fluorobenzoate | CH₃OH, H₂SO₄ | >90% |
Key Reaction Mechanisms
Caption: Key steps in the Sandmeyer-type deamination reaction.
References
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Available at: [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - ResearchGate. Available at: [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. Available at: [Link]
- CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.
-
6-Bromo-3-chloro-2-fluorobenzoic acid - MySkinRecipes. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Available at: [Link]
-
Oxidation of aldehydes to carboxylic acids using Cr(VI) - Master Organic Chemistry. Available at: [Link]
Sources
- 1. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Bromo-3-chloro-2-fluorobenzoic acid [myskinrecipes.com]
- 8. Esterification Reaction - Product Catalog - AiFChem [aifchem.com]
- 9. asm.org [asm.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 3-Fluoro Benzoates
Introduction: Strategic Importance of SNAr on 3-Fluoro Benzoates in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast arsenal of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) stands out for its efficiency and predictability in constructing C-N, C-O, and C-S bonds. This guide focuses on the application of SNAr reactions to a particularly valuable, yet nuanced, class of substrates: 3-fluoro benzoates.
The rationale for targeting this specific scaffold is twofold. Firstly, the benzoate moiety is a common structural motif in a multitude of bioactive molecules, offering a versatile handle for further chemical elaboration. Secondly, the fluorine atom, positioned meta to the powerful electron-withdrawing ester group, presents a unique electronic environment. While classical SNAr reactions are most efficient with electron-withdrawing groups positioned ortho or para to the leaving group, the meta relationship in 3-fluoro benzoates necessitates a deeper understanding of the underlying principles to achieve successful and high-yielding transformations.[1][2][3][4] This document will provide researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic insights with field-proven protocols to unlock the full synthetic potential of this important reaction class. The resulting aminobenzoate derivatives are key building blocks in the development of novel therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders.[5]
Core Principles: Understanding the SNAr Reaction on 3-Fluoro Benzoates
The feasibility of a nucleophilic aromatic substitution reaction is fundamentally governed by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups (EWGs) is crucial as they serve to decrease the electron density of the ring, making it more susceptible to attack by a nucleophile.[1][6] Furthermore, these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][7]
In the case of 3-fluoro benzoates, the ester group acts as the primary EWG. While its influence is most pronounced at the ortho and para positions, it still exerts a significant, albeit diminished, activating effect at the meta position through inductive effects. This makes the SNAr reaction on 3-fluoro benzoates a more challenging, yet achievable, transformation compared to their ortho or para substituted counterparts.
The choice of fluorine as the leaving group is also a critical consideration. Despite being a relatively poor leaving group in other substitution reactions like SN2, fluorine is often the halogen of choice for SNAr reactions.[2][3][6] This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group.[2][7][8] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack.[3][8]
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][4]
-
Addition: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[1][7][9]
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4][9]
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 3-fluoro benzoates with common classes of nucleophiles.
Protocol 1: Amination of Methyl 3-Fluorobenzoate with a Primary Amine
This protocol describes the reaction of methyl 3-fluorobenzoate with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.[5]
Materials:
-
Methyl 3-fluorobenzoate
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq).
-
Add DMSO to dissolve the starting material.
-
Add the primary amine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMSO | 80 | 6 | 85 |
| 2 | Aniline | Cs₂CO₃ | NMP | 100 | 8 | 78 |
| 3 | Morpholine | DBU | DMF | 90 | 5 | 92 |
Protocol 2: O-Arylation of Methyl 3-Fluorobenzoate with a Phenol
This protocol outlines the synthesis of a diaryl ether through the reaction of methyl 3-fluorobenzoate with a phenolic nucleophile.
Materials:
-
Methyl 3-fluorobenzoate
-
Phenol derivative (e.g., 4-methoxyphenol)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M aqueous HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.1 eq) and cesium carbonate (1.5 eq).
-
Add dry DMF to the tube.
-
Add methyl 3-fluorobenzoate (1.0 eq) to the reaction mixture.
-
Heat the reaction to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction with 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: S-Arylation of Methyl 3-Fluorobenzoate with a Thiol
This protocol details the formation of a thioether linkage by reacting methyl 3-fluorobenzoate with a thiol.
Materials:
-
Methyl 3-fluorobenzoate
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.3 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 3-fluorobenzoate (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish or incomplete, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent like NMP or DMPU.[10]
-
Side Reactions: In some cases, particularly with sterically hindered nucleophiles, ortho-lithiation of the 3-fluoro benzoate can compete with the desired SNAr reaction.[11][12] This can be minimized by using less basic conditions and avoiding organolithium reagents.
-
Moisture Sensitivity: Many of the bases used in these reactions (e.g., NaH, Cs₂CO₃) are hygroscopic. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere to prevent quenching of the base and nucleophile.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they effectively solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the anion.[10]
Logical Workflow for SNAr on 3-Fluoro Benzoates
Caption: A generalized workflow for SNAr reactions.
Conclusion: Expanding the Synthetic Toolbox
The nucleophilic aromatic substitution on 3-fluoro benzoates represents a powerful, albeit sometimes challenging, tool for the synthesis of diverse and complex molecular architectures. By understanding the fundamental principles that govern this reaction and by employing the robust protocols outlined in this guide, researchers can confidently incorporate this methodology into their synthetic strategies. The ability to efficiently forge C-N, C-O, and C-S bonds on this versatile scaffold opens up new avenues for the design and development of novel therapeutic agents and other high-value chemical entities.
References
- The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applications and Protocols. Benchchem.
- Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo.
- 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 3-Amino-4-fluorobenzoic Acid. Journal of the American Chemical Society.
- SNAr reaction scope & limitations. YouTube.
- Nucleophilic aromatic substitution. Wikipedia.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Transition-Metal-Catalyzed Amination of Aryl Fluorides. Synlett.
- Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. RSC Publishing.
- 3-Fluorobenzoic acid synthesis. ChemicalBook.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Directed ortho metalation. Wikipedia.
- Directed lithiation of unprotected benzoic acids. ResearchGate.
- SNAr reactions of aryl fluorides. ResearchGate.
- Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC.
- Directed lithiation of unprotected benzoic acids. Semantic Scholar.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
- Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Directed ortho Metalation (DOM). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
- Directed (ortho) Metallation.
- Directed Metalation: A Survival Guide. Baran Lab.
- DIRECTED ORTHO METALATION. Jacques Mortier.
- Nucleophilic aromatic substitution. BYJU'S.
- Directed orrho-lithiation of unprotected benzoic acids'. ResearchGate.
- Directed Ortho Metalation Guide. Scribd.
- Nucleophilic Aromatic Substitution. YouTube.
- Concerted nucleophilic aromatic substitutions. Harvard DASH.
- 3-Fluorobenzoic acid. Chem-Impex.
- Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
- Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publisher.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate.
Sources
- 1. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Biaryl Derivatives Using Methyl 6-bromo-2-chloro-3-fluorobenzoate
Abstract: This document provides a comprehensive technical guide for the synthesis of biaryl derivatives utilizing Methyl 6-bromo-2-chloro-3-fluorobenzoate as a key starting material. The focus is on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] This guide delves into the strategic considerations for achieving selective C-C bond formation in polyhalogenated systems, provides detailed, field-tested protocols, and explains the underlying mechanistic principles to empower researchers in their synthetic endeavors. The protocols and insights are designed for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Biaryl Scaffolds and the Utility of Polyhalogenated Precursors
Biaryl structures are privileged motifs in medicinal chemistry, agrochemicals, and materials science, frequently serving as the core of pharmacologically active compounds and functional materials.[2][3] The controlled and efficient synthesis of these compounds is therefore a critical objective in synthetic organic chemistry.[2][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, have emerged as powerful tools for the construction of C-C and C-N bonds.[1][5][6][7]
Methyl 6-bromo-2-chloro-3-fluorobenzoate is a versatile and strategically functionalized building block for the synthesis of complex biaryl derivatives. Its polyhalogenated nature allows for selective and sequential cross-coupling reactions, a crucial feature for building molecular complexity. The differential reactivity of the halogen atoms (Bromo > Chloro) under palladium catalysis provides a handle for regioselective functionalization.[8] This application note will focus on the practical aspects of using this reagent, with a primary emphasis on the Suzuki-Miyaura coupling.
Strategic Considerations: Achieving Site-Selectivity in Polyhalogenated Systems
The successful synthesis of a specific biaryl derivative from a polyhalogenated precursor like Methyl 6-bromo-2-chloro-3-fluorobenzoate hinges on controlling the site of the cross-coupling reaction. Several factors influence this selectivity:
-
Nature of the Halogen: The carbon-halogen bond strength plays a pivotal role. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl > F.[8][9] This inherent difference is the primary driver for achieving selectivity between the bromo and chloro substituents.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and tri-tert-butylphosphine, can significantly enhance the reactivity of the catalyst, sometimes enabling the coupling of less reactive aryl chlorides.[10][11] However, by carefully tuning the reaction conditions, one can often selectively target the more reactive C-Br bond.
-
Reaction Conditions: Temperature, base, and solvent can all influence the outcome of the reaction. Milder conditions will generally favor the reaction at the most labile site (C-Br).
For Methyl 6-bromo-2-chloro-3-fluorobenzoate, the initial cross-coupling reaction is expected to occur selectively at the C-Br bond due to its higher reactivity compared to the C-Cl bond. The C-F bond is generally unreactive under these conditions.
Core Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[12][13][14][15]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of Methyl 6-bromo-2-chloro-3-fluorobenzoate with a generic arylboronic acid. Optimization may be required for specific substrates.[16]
Materials:
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) |
| Methyl 6-bromo-2-chloro-3-fluorobenzoate | 268.49 g/mol | 1.0 | 268.5 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.50 g/mol | 0.02 | 4.5 mg |
| SPhos | 410.51 g/mol | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 g/mol | 2.0 | 424.5 mg |
| Toluene | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-bromo-2-chloro-3-fluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.[17]
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe. The solvent mixture should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl derivative.[18][19]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle consists of three main steps:[12][14][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 6-bromo-2-chloro-3-fluorobenzoate to form a Pd(II) complex.[13][14]
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate anion, activated by the base) is transferred to the palladium center, displacing the halide.[14][21]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the derivatization of Methyl 6-bromo-2-chloro-3-fluorobenzoate.
Stille Coupling
The Stille coupling utilizes organostannanes as the coupling partners.[7] It is known for its tolerance of a wide range of functional groups.[10] However, the toxicity of organotin compounds is a significant drawback.[7]
General Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.
-
Tin Reagent: Aryl-Sn(Bu)₃.
-
Solvent: Toluene, Dioxane, or DMF.
-
Additives: Sometimes a copper(I) co-catalyst is used to enhance the reaction rate.[10]
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[5][6] This reaction couples an aryl halide with a primary or secondary amine.[22][23]
General Conditions:
-
Catalyst: A palladium precursor (e.g., Pd₂(dba)₃) with a specialized, bulky phosphine ligand (e.g., BINAP, Xantphos).
-
Amine: A primary or secondary amine.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous toluene or dioxane.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[24][25] Avoid inhalation of dust and skin contact.[24] Personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves, is mandatory.[17][24]
-
Organoboron Reagents: While generally less toxic than organotins, boronic acids and their derivatives should be handled with care.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like K₃PO₄ and NaOtBu are corrosive. Avoid contact with skin and eyes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Ensure proper inert atmosphere; use fresh, high-purity catalyst and ligands. |
| Insufficiently degassed solvents | Degas solvents thoroughly before use. | |
| Poor quality boronic acid | Use fresh, pure boronic acid; consider using the corresponding boronate ester. | |
| Side Reactions | Protodeboronation of the boronic acid | Use a stronger base or anhydrous conditions. |
| Homocoupling of the boronic acid | Lower the reaction temperature; use a different ligand. | |
| Difficulty inPurification | Co-elution of product and starting material | Optimize the mobile phase for column chromatography; consider recrystallization. |
| Presence of palladium residues | Treat the crude product with a palladium scavenger or perform an additional aqueous wash with a chelating agent. |
Conclusion
Methyl 6-bromo-2-chloro-3-fluorobenzoate is a valuable and versatile starting material for the synthesis of a wide array of biaryl derivatives. Through the strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, researchers can selectively functionalize this polyhalogenated arene to access complex molecular architectures. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and adherence to safety protocols are paramount for achieving successful and reproducible results.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]
-
Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Standard Operating Procedure - UCLA. Available at: [Link]
-
Org. Synth. 2011, 88, 197. Available at: [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling - JACS. Available at: [Link]
-
Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. Available at: [Link]
-
PALLADIUM 5% ON CHARCOAL ACTIVATED - Sdfine. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
- US5922898A - Process for preparing biaryl compounds - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids - Open Exploration Publishing. Available at: [Link]
-
Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC. Available at: [Link]
-
Purification Techniques - Rapid Revision with Ahmed Bokhari - O level & IGCSE Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. Available at: [Link]
-
Lecture 29: Spectrospic techniques -II and Purification technique-I of biomolecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. honrel.com [honrel.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
- 25. chemicalbook.com [chemicalbook.com]
Application Note: Overcoming Steric Hindrance in the Esterification of 6-Bromo-2-chloro-3-fluorobenzoic Acid
Abstract & Strategic Analysis
The Challenge: The "Orthogonal" Gate
The esterification of 6-bromo-2-chloro-3-fluorobenzoic acid presents a classic challenge in organic synthesis known as the "ortho effect" or "Newman's Rule of Six."
In a standard benzoic acid, the carboxyl group remains coplanar with the aromatic ring to maximize resonance stabilization. However, in this substrate, the bulky 2-chloro and 6-bromo substituents force the carboxyl group to rotate out of the plane of the phenyl ring (nearly 90°). While this loss of conjugation actually increases the acidity (
Why Standard Fischer Esterification Fails:
-
Steric Blocking: The tetrahedral intermediate required in acid-catalyzed esterification cannot form easily due to the physical bulk of the ortho-halogens.
-
Equilibrium Issues: Even if formed, the intermediate is highly unstable and prone to reverting to the starting material.
The Solution: Two Validated Pathways
To overcome this, we must utilize pathways that either activate the carbonyl to a highly reactive species (Acid Chloride Route) or bypass the carbonyl attack entirely (Carboxylate Alkylation Route).
Mechanistic Pathways (Visualization)
The following diagram illustrates why the direct Fischer route is disfavored and how the two proposed protocols circumvent the steric barrier.
Figure 1: Comparison of the blocked Fischer pathway vs. the activated Acid Chloride and Alkylation pathways.
Protocol A: The Acid Chloride Method (Scale-Up Preferred)
This method is the "Gold Standard" for sterically hindered acids. It converts the -OH leaving group into a -Cl, which is an exceptional leaving group. We utilize Oxalyl Chloride instead of Thionyl Chloride to avoid the formation of stubborn sulfur dioxide byproducts and to allow for milder conditions.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: 6-bromo-2-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Methanol (Excess)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and an inert gas inlet (
or ). -
Dissolution: Charge the flask with the benzoic acid substrate and dissolve in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF (2-3 drops). Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.
-
Activation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.
-
Observation: Vigorous bubbling will occur (
and evolution).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
QC Check: Aliquot a small sample, quench with MeOH, and check TLC. If the acid spot is gone, conversion to acid chloride is complete.
-
-
Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Esterification: Cool to 0°C. Add anhydrous Methanol (5.0 equiv) and Triethylamine (1.1 equiv) dropwise.
-
Workup: Wash with 1N HCl, saturated
, and brine. Dry over and concentrate.
Why this works: The acid chloride is highly electrophilic. The attack of methanol is driven by the expulsion of the excellent chloride leaving group, a process energetic enough to overcome the steric hindrance of the 2,6-halogens.
Protocol B: The Cesium Carbonate Alkylation (High Throughput/Mild)
This method is ideal for small-scale synthesis or when the substrate contains acid-sensitive groups. It utilizes the "Cesium Effect," where the large cesium cation (
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: 6-bromo-2-chloro-3-fluorobenzoic acid (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Electrophile: Methyl Iodide (MeI) (2.0 equiv)
-
Solvent: DMF or NMP (Polar Aprotic is essential)
Step-by-Step Procedure
-
Solubilization: Dissolve the benzoic acid in DMF (0.1 M).
-
Deprotonation: Add
. Stir at Room Temperature for 30 minutes. The mixture may look like a slurry. -
Alkylation: Add Methyl Iodide (MeI) dropwise.
-
Safety Note: MeI is a carcinogen and volatile. Use a fume hood.
-
-
Reaction: Stir at Room Temperature for 3–6 hours.
-
Workup: Dilute with Ethyl Acetate. Wash copiously with water (to remove DMF) and brine.
-
Purification: Usually yields pure product after evaporation; flash chromatography (Hexane/EtOAc) if necessary.
Comparative Data Analysis
| Feature | Protocol A: Acid Chloride | Protocol B: Alkylation ( |
| Primary Mechanism | Nucleophilic Acyl Substitution | |
| Steric Sensitivity | Moderate (Overcome by reactivity) | Low (Bypasses steric center) |
| Yield (Typical) | 85 - 95% | 90 - 98% |
| Reaction Time | 4 - 6 Hours | 3 - 6 Hours |
| Scalability | Excellent (Kg scale) | Moderate (Cost of Cs/MeI) |
| Safety Profile | Corrosive/Toxic Gas ( | Carcinogen (MeI) |
| Cost | Low | High (Cesium salts) |
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (
): Look for the disappearance of the broad carboxylic acid singlet (11-13 ppm) and the appearance of the sharp methyl ester singlet ( 3.90 - 4.00 ppm). -
IR Spectroscopy: The Carbonyl (
) stretch will shift.-
Acid: ~1680-1700
(often broad due to H-bonding). -
Ester: ~1730-1740
(sharp).
-
Common Pitfalls
-
Incomplete Acid Chloride Formation: If using Protocol A, ensure the oxalyl chloride is fresh. Yellow color indicates partial decomposition.
- Side Reactions: In Protocol B, do not heat above 60°C. The 3-fluoro position is activated by the electron-withdrawing carboxyl group and halogens. Strong heating with basic nucleophiles could displace the fluorine.
-
Hydrolysis: The acid chloride of this substrate is sterically protected, but still susceptible to moisture. Keep all glassware flame-dried.
References
-
Mechanism of Steric Hindrance: Goering, H. L., & Cady, H. H. (1952). The Kinetics of the Esterification of 2,6-Disubstituted Benzoic Acids. Journal of the American Chemical Society. Link
- Oxalyl Chloride Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Cesium Effect in Esterification: Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis: Preparation of macrocyclic lactones. Journal of Organic Chemistry. Link
-
General Protocol for Hindered Acids: "Esterification of Sterically Hindered Carboxylic Acids." Organic Syntheses, Coll. Vol. 3, p.610 (1955). Link
-
Specific Substrate Data: Sigma-Aldrich. Methyl 6-bromo-2-chloro-3-fluorobenzoate Product Page. (Used for physical property verification). Link
Sources
- 1. youtube.com [youtube.com]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Coupling Yields for Methyl 6-bromo-2-chloro-3-fluorobenzoate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, chemists, and process development professionals working on the Suzuki-Miyaura cross-coupling of Methyl 6-bromo-2-chloro-3-fluorobenzoate. Our focus is on diagnosing and resolving common issues to improve reaction yield and purity, moving beyond generic advice to address the specific challenges posed by this sterically hindered and electronically complex substrate.
Analysis of the Substrate: Understanding the Challenges
Methyl 6-bromo-2-chloro-3-fluorobenzoate presents a unique set of challenges for Suzuki coupling. While the electron-withdrawing nature of the fluoro, chloro, and methyl ester substituents activates the aromatic ring towards oxidative addition, the steric environment significantly impacts the reaction's success.
-
Steric Hindrance: The primary reactive site, the C-Br bond, is flanked by a methyl ester group. This steric bulk can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step, which is often rate-limiting.[1]
-
Competitive Halogen Reactivity: The molecule possesses two potential coupling sites. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, providing a basis for chemoselectivity.[2][3] However, forcing conditions aimed at overcoming steric hindrance at the C-Br site could lead to unwanted reactivity at the C-Cl site.
-
Base-Sensitive Functional Group: The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[4][5] This necessitates a careful selection of the base to preserve the ester functionality.
Our troubleshooting guide is structured to address these specific issues head-on.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low. Isn't this substrate "activated" by the electron-withdrawing groups?
A1: Yes, electronically, the aryl halide is activated. However, the dominant factor for this substrate is the steric hindrance around the C-Br bond caused by the ortho-methyl ester. This steric clash makes the oxidative addition of the palladium(0) catalyst to the C-Br bond difficult. Achieving high yields requires a catalyst system—specifically the ligand—that is both bulky enough to promote reductive elimination and sufficiently active to overcome the steric barrier of oxidative addition.[1][6] Standard catalysts like Pd(PPh₃)₄ may prove insufficient.
Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
A2: Chemoselectivity is governed by the significant difference in bond dissociation energies and reactivity towards palladium(0). The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[3][7] By using optimized, milder conditions (e.g., lower temperatures, appropriate catalyst systems), you can selectively activate the C-Br bond. Avoid excessively high temperatures or highly active catalyst systems designed for C-Cl activation, as this could lead to a mixture of mono- and di-coupled products.
Q3: I'm observing hydrolysis of my methyl ester. What's the cause and how can I prevent it?
A3: Ester hydrolysis is caused by the use of strong bases (e.g., NaOH, NaOEt) or the presence of excessive water at high temperatures.[5] To prevent this, switch to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to facilitate the transmetalation step but are less likely to hydrolyze the ester.[8] Using an anhydrous solvent system can also help, though a small amount of water is often necessary for the activity of certain bases like K₃PO₄.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental outcomes and provides a logical path to resolution.
Problem: Reaction Stalls / Low Conversion of Starting Material
This is the most common issue and typically points to a suboptimal choice of catalyst, ligand, base, or solvent.
Causality: The catalytic cycle is likely being inhibited at the oxidative addition step due to steric hindrance. The chosen palladium ligand may not be suitable for accessing the sterically crowded C-Br bond.
Solution: Systematic Screening of Reaction Parameters.
A systematic screen is the most effective approach. The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are designed to accelerate both the oxidative addition and reductive elimination steps and are ideal for challenging substrates.[6][9][10]
Recommended Screening Protocol
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add Methyl 6-bromo-2-chloro-3-fluorobenzoate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the pre-catalyst or a combination of a palladium source and ligand.
-
Solvent & Degassing: Add the anhydrous, degassed solvent. Seal the vials and remove from the glovebox.
-
Reaction: Stir the reactions at the designated temperature for a set time (e.g., 12-24 hours).
-
Analysis: Cool the reactions, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Buchwald) | Condition C (Alternative) | Rationale & Comments |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a common starting point but may fail. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that form the active Pd(0) in situ.[11] |
| Ligand | None | SPhos (4 mol%) | XPhos (4 mol%) | SPhos and XPhos are bulky, electron-rich ligands that excel with sterically hindered aryl halides.[6][9] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ and Cs₂CO₃ are effective for hindered substrates and are less likely to cause ester hydrolysis than stronger bases.[8][12] |
| Solvent | Dioxane / H₂O (10:1) | 2-MeTHF | Toluene | Aprotic solvents are generally preferred. 2-MeTHF is an excellent, often overlooked, solvent for Suzuki couplings.[13] |
| Temp (°C) | 90-100 °C | 80-90 °C | 90-110 °C | Start with a moderate temperature to balance reaction rate and potential side reactions. |
Problem: Significant Dehalogenation Byproduct Observed
You observe the formation of Methyl 2-chloro-3-fluorobenzoate, where the bromine has been replaced by hydrogen.
Causality: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[14] It can be promoted by:
-
High temperatures and prolonged reaction times.
-
Certain bases, particularly strong ones like alkoxides.
-
Protic solvents (e.g., alcohols) or excessive water acting as a proton source.
Solution: Modify Reaction Conditions to Suppress Reduction.
-
Lower the Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate (e.g., 80 °C).
-
Change the Base: Switch to a weaker, non-nucleophilic base. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.
-
Use Anhydrous Aprotic Solvents: Ensure your solvent (e.g., Dioxane, Toluene, 2-MeTHF) is anhydrous to minimize the availability of proton sources.[14]
-
Use a More Stable Boron Source: Consider using the pinacol ester of your boronic acid. Boronic acids can sometimes be a source of protons for dehalogenation; boronic esters are more robust.[9][15]
Optimized Protocol to Minimize Dehalogenation
-
Reactants: Methyl 6-bromo-2-chloro-3-fluorobenzoate (1.0 equiv), Arylboronic acid pinacol ester (1.3 equiv).
-
Catalyst System: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%).
-
Base: K₃PO₄ (finely ground, dried) (3.0 equiv).
-
Solvent: Anhydrous 2-MeTHF.
-
Procedure:
-
Combine all solids in an oven-dried flask.
-
Evacuate and backfill with argon three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 80 °C and monitor by LC-MS.
-
Problem: Homocoupling and/or Protodeboronation of the Boronic Acid
You observe significant amounts of biaryl byproduct from the boronic acid coupling with itself, or you find that your boronic acid is being consumed without forming the product.
Causality:
-
Homocoupling: This is typically caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[9]
-
Protodeboronation: This is the protonolysis of the C-B bond, effectively destroying the boronic acid. It is accelerated by the presence of water and can be an issue with sensitive boronic acids.[9]
Solution: Rigorous Exclusion of Air and Water.
-
Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform the entire reaction setup under a strict inert atmosphere (argon or nitrogen), preferably in a glovebox.[5]
-
Use Boronic Esters: As mentioned previously, boronic esters (like MIDA or pinacol esters) are significantly more stable towards protodeboronation than their corresponding acids.[16][17] They are often the key to success with sensitive coupling partners.
Visualizing the Process
Diagram 1: The Suzuki Catalytic Cycle and Key Side Reactions
The following diagram illustrates the main catalytic cycle and highlights where common side reactions, such as dehalogenation, can interfere.
Caption: Suzuki cycle with dehalogenation pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low yield.
References
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
In Suzuki coupling can the boronic acid couple with each other? ResearchGate. [Link]
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (PMC). [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substr
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Methyl 6-bromo-2-chloro-3-fluorobenzoate in DMSO and methanol
Welcome to the technical support guide for handling Methyl 6-bromo-2-chloro-3-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on the solubility and handling of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
Given that specific quantitative solubility data for Methyl 6-bromo-2-chloro-3-fluorobenzoate is not extensively documented in publicly available literature, this guide provides a robust framework for determining its solubility empirically and troubleshooting common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the predicted properties of Methyl 6-bromo-2-chloro-3-fluorobenzoate that might influence its solubility?
While specific experimental data for this exact isomer is sparse, we can infer some general characteristics based on its structure and data from closely related compounds. The molecule possesses both polar (ester, fluoro, chloro) and non-polar (brominated benzene ring) features. This complex structure suggests that its solubility will be highly dependent on the solvent's properties.
Table 1: Physicochemical Properties of a Structurally Similar Isomer (Methyl 3-bromo-2-chloro-6-fluorobenzoate)
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [1] |
| XLogP3 | 3.1 | [1] |
Disclaimer: Data presented is for a related isomer and should be used as a general guideline only. Properties of Methyl 6-bromo-2-chloro-3-fluorobenzoate may differ.
The XLogP3 value of 3.1 suggests a significant degree of lipophilicity, which indicates that while it may dissolve in organic solvents, its aqueous solubility is likely to be low.
Q2: Which solvent is likely to be better for dissolving Methyl 6-bromo-2-chloro-3-fluorobenzoate: DMSO or methanol?
Both are viable options, but they serve different purposes and have distinct advantages.
-
DMSO: As a powerful, polar aprotic solvent, DMSO is an excellent choice for creating high-concentration stock solutions.[2] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a "universal solvent" in many biological research settings.[2][3]
-
Methanol: As a polar protic solvent, methanol is also a good candidate. It is less viscous and more volatile than DMSO, which can be advantageous for certain applications, such as purification by recrystallization or for analytical techniques like HPLC where a less polar, volatile solvent is preferred.
Ultimately, the choice of solvent will depend on the intended downstream application. For long-term storage of stock solutions for biological assays, anhydrous DMSO is often the preferred choice.
Q3: I've left my compound in DMSO on the bench and now see crystals. What happened?
This is a common issue. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] If the compound's solubility is significantly lower in aqueous DMSO solutions, the absorption of water can cause the compound to precipitate out of solution. Always use anhydrous DMSO and keep containers tightly sealed, especially for long-term storage.
Troubleshooting Guide: Common Dissolution Issues
Even with the right solvent, you may encounter challenges. This section provides a systematic approach to troubleshooting common dissolution problems.
Issue 1: The compound is not dissolving or is dissolving very slowly.
Root Cause Analysis:
-
Insufficient Solvent Volume: The concentration may be too high for the solvent's capacity at the given temperature.
-
Low Temperature: Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.[4]
-
Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be slow, even if the compound is thermodynamically soluble. The system may not have reached equilibrium.[5]
-
Compound Purity/Polymorphism: Impurities or different crystalline forms (polymorphs) of the compound can have different solubility profiles.
Troubleshooting Workflow:
Caption: Protocol for determining maximum solubility.
Step-by-Step Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh approximately 10 mg of Methyl 6-bromo-2-chloro-3-fluorobenzoate into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of your chosen solvent (e.g., 200 µL of DMSO or methanol). The goal is to have a visible excess of undissolved solid.
-
-
Equilibration:
-
Vortex the mixture vigorously for at least 5 minutes to facilitate initial dissolution.
-
Incubate the tube at a constant room temperature for 24 hours. This allows the solution to reach equilibrium. Gently invert or shake the tube periodically during this time. [2]
-
-
Separation of Undissolved Compound:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to create a firm pellet of the excess, undissolved solid. [2]
-
-
Quantification of Solute Concentration:
-
Without disturbing the pellet, carefully withdraw a known volume of the clear supernatant (e.g., 50 µL).
-
Dilute this aliquot with a solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., methanol or acetonitrile).
-
Determine the precise concentration of the compound in the diluted sample using a validated analytical method like HPLC with a standard curve or UV-Vis spectroscopy.
-
Calculate the original concentration in the supernatant. This value represents the maximum solubility of the compound in that solvent at room temperature.
-
By following this guide, you will be able to confidently prepare solutions of Methyl 6-bromo-2-chloro-3-fluorobenzoate and troubleshoot any issues that may arise, ensuring the accuracy and reproducibility of your experiments.
References
-
PubChem. Methyl 3-bromo-2-chloro-6-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..? ResearchGate. Available at: [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. Available at: [Link]
Sources
- 1. Methyl 3-bromo-2-chloro-6-fluorobenzoate | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 4. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 6-bromo-2-chloro-3-fluorobenzoate
Status: Operational Ticket ID: PUR-MB-6B2C3F Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: Know Your Molecule
Welcome to the technical support hub for the purification of Methyl 6-bromo-2-chloro-3-fluorobenzoate . This is not a generic purification; you are dealing with a highly functionalized, electron-deficient aromatic ester.
Chemical Profile & Chromatography Behavior:
-
Lipophilicity: High.[1] The three halogen atoms (Br, Cl, F) significantly increase the lipophilicity compared to simple methyl benzoate.[1] Expect early elution in standard normal-phase conditions.
-
Electronic Nature: The ring is severely electron-poor. This reduces the "stickiness" to silica gel compared to electron-rich aromatics, often leading to band broadening if the flow rate is too high.
-
Critical Impurities:
-
Regioisomers: If synthesized via electrophilic aromatic substitution (halogenation), isomers (e.g., 2-bromo-6-chloro...) are the primary threat.[1] These often have
.[1] -
Hydrolysis Product: The corresponding benzoic acid (6-bromo-2-chloro-3-fluorobenzoic acid). This will streak or stick to the baseline.
-
Protodehalogenation byproducts: Species where Br or Cl has been replaced by H during reaction workup.[1]
-
Method Development (The Setup)
Before packing the column, you must validate your separation conditions. Do not skip this phase.
A. Thin Layer Chromatography (TLC) Optimization
-
Detection: UV absorption at 254 nm is the primary method.[1] The conjugated aromatic system provides a strong signal.
-
Stains:
B. Solvent System Selection
Standard Hexane/Ethyl Acetate is the baseline, but it often fails to separate regioisomers.[1]
| Solvent System | Role | Target Rf | Notes |
| Hexanes : EtOAc (95:5) | Screening | 0.2 - 0.3 | Good starting point. If Rf > 0.5, the compound is too non-polar; reduce EtOAc. |
| Heptane : MTBE | High Resolution | 0.2 - 0.3 | MTBE (Methyl tert-butyl ether) provides different selectivity than EtOAc, useful for separating closely eluting halogenated isomers.[1] |
| Toluene : Hexane (Pure or Gradient) | Isomer Separation | 0.3 - 0.4 | Critical: Aromatic solvents (Toluene) interact with the solute's |
Standard Operating Procedure (The Run)
Workflow Visualization
Figure 1: Decision matrix for selecting the purification pathway based on crude mixture complexity.
Step-by-Step Protocol
1. Sample Preparation (Dry Loading)
-
Why: Halogenated esters are heavy and can "finger" (channel) if wet-loaded in a strong solvent.[1]
-
Action: Dissolve crude in minimum DCM.[1] Add Celite 545 (1:2 w/w ratio of crude to Celite).[1] Evaporate to a free-flowing powder.
2. Column Packing
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Ratio: 30:1 to 50:1 (Silica:Crude) by weight.[1] Increase to 100:1 if separating isomers.[1]
-
Packing Method: Slurry pack in 100% Hexanes. This ensures no "pre-elution" of your non-polar compound.[1]
3. Elution Gradient (Standard)
-
CV 1-3: 100% Hexanes (Flush very non-polar impurities).[1]
-
CV 4-10: 0%
5% EtOAc in Hexanes. -
CV 11-20: 5%
10% EtOAc in Hexanes. -
Note: The product is expected to elute between 4% and 8% EtOAc.[1]
4. Fraction Collection
-
Collect small fractions (approx. 1/4 of column volume). Do not combine fractions until TLC analysis is complete.
Troubleshooting Guide
Issue 1: "The Blob" (Co-eluting Spots)[1]
-
Symptom: The product elutes with a "shoulder" or a shadow spot that won't separate.
-
Root Cause: Likely a regioisomer (e.g., the 4-bromo or 2-chloro isomer). Halogen position changes polarity very slightly.[1]
-
The Fix: Switch to Method B (Toluene System) .
-
Use 100% Toluene or Toluene:Hexane (50:50) as the mobile phase.[1]
-
-
interaction between Toluene and the electron-deficient benzoate ring is highly sensitive to the position of the halogens (steric hindrance to -stacking). This often amplifies separation factors ( ) that are invisible in Hex/EtOAc.[1]
-
Issue 2: "The Streak" (Tailing)
-
Symptom: Product spot has a long tail or never fully elutes.[1]
-
Root Cause:
-
The Fix:
-
Add 0.5% - 1% Acetic Acid to the mobile phase. This keeps the acid impurity protonated and moving (distinct from the ester), or suppresses ionization of residual silanols.[1]
-
Check: Verify your product hasn't hydrolyzed on the column.[1] If the streak appears only after the column run, your silica might be too acidic. Pre-wash the column with 1% Et3N in Hexanes (neutralize) then flush with Hexanes before loading.[1]
-
Issue 3: "The Ghost" (Low Recovery)
-
Symptom: Mass balance is low; product is missing.[1]
-
Root Cause: Volatility.[1] Methyl benzoates, especially poly-halogenated ones, can sublime under high vacuum.
-
The Fix:
Frequently Asked Questions (FAQs)
Q: Can I use DCM/Methanol for this purification? A: No. That system is far too polar.[1] Your compound will elute at the solvent front (Rf = 1.0), providing zero separation from impurities.[1] Stick to Hexane/EtOAc or Heptane/MTBE.[1]
Q: My crude is a solid. Can I recrystallize instead of running a column? A: Yes, and you should try this first. Poly-halogenated benzoates often crystallize well.
-
Protocol: Dissolve in hot Methanol or Ethanol.[1] Add water dropwise until cloudy.[1] Cool slowly to
C. -
Benefit: This is often superior for removing regioisomers than chromatography.[1]
Q: How do I store the purified compound?
A: Store in a tightly sealed vial at
References
-
Separation of Halogenated Benzoates
-
General Purification Strategies (Biotage)
- Synthesis Context (Similar Intermediates)
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Chemo- and Regioselective Functionalization: A Comparative Guide to 6-Bromo vs. 2-Chloro Substituents
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Scaffold Context: Purine and fused-pyrimidine heterocycles
The Chemical Landscape: Why This Specific Pair?
In the design of bioactive heterocycles—particularly purines (e.g., adenosine analogs) and quinazolines—the 6-bromo-2-chloro substitution pattern represents a "privileged" scaffold. It is not merely a random choice of halogens; it is a strategic engineering decision that exploits two distinct reactivity axes: electronic bias and bond dissociation energy (BDE) .
For a medicinal chemist, this substrate enables orthogonal functionalization . You can selectively install a nucleophile at the C6 position under mild conditions, leaving the C2 chloride intact for a subsequent, harsher diversification step. This guide deconstructs the mechanistic origins of this selectivity and provides a validated roadmap for execution.
Mechanistic Divergence: vs. Cross-Coupling
The reactivity difference between 6-bromo and 2-chloro substituents is governed by the mechanism of the reaction applied.
A. Nucleophilic Aromatic Substitution (
)
In
-
Position Control (Dominant): The C6 position in purine is significantly more electrophilic than C2. The nitrogen atoms at N1 and N7 withdraw electron density, making C6 highly susceptible to attack.
-
Leaving Group Ability: While Fluorine is the fastest leaving group in
(due to high electronegativity lowering the LUMO), Bromine is generally faster than Chlorine ( ).[2] -
Outcome:
reactions (e.g., with amines) occur almost exclusively at C6 first, regardless of whether it is Cl or Br. However, using 6-bromo-2-chloropurine accelerates this first step compared to 2,6-dichloropurine, allowing for lower reaction temperatures (e.g., RT vs. 50°C).
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
In Pd-catalysis, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond.[3][4]
-
Bond Strength Control: The C-Br bond (approx. 70 kcal/mol) is weaker than the C-Cl bond (approx. 80 kcal/mol).
-
Selectivity: Pd(0) inserts into the C-Br bond orders of magnitude faster than the C-Cl bond.
-
Outcome: This provides perfect chemoselectivity. The C6-Br reacts exclusively, leaving the C2-Cl untouched for a second catalytic cycle.
Comparative Reactivity Matrix
The following table summarizes the operational differences between the two sites on a 6-bromo-2-chloropurine scaffold.
| Feature | 6-Bromo Substituent | 2-Chloro Substituent |
| Electronic State | Highly Electrophilic (LUMO localized) | Moderately Electrophilic |
| High (Reacts at RT - 50°C) | Low (Requires >100°C or Activation) | |
| Pd-Oxidative Addition | Fast (Facile insertion) | Slow (Requires specialized ligands) |
| Primary Utility | 1st Diversification (Amines, Alkoxides, Aryls) | 2nd Diversification (Late-stage coupling) |
| Leaving Group Ability | Excellent ( | Good (Requires protonation/Lewis acid help) |
Experimental Protocol: Sequential Functionalization
Objective: Synthesize a 2,6-disubstituted purine analog starting from 6-bromo-2-chloropurine. Strategy: "Easy then Hard" — Displace C6-Br first, then C2-Cl.
Step 1: C6-Selective Amination (
)
This step exploits the high electrophilicity of the C6 position.
Reagents: 6-bromo-2-chloropurine (1.0 eq), Benzylamine (1.1 eq),
-
Dissolution: Dissolve 6-bromo-2-chloropurine (500 mg, 2.14 mmol) in IPA (10 mL). Note: Alcohols are preferred over DMF/DMSO for ease of workup, provided solubility is sufficient.
-
Addition: Add Triethylamine (
, 600 µL) followed by Benzylamine (258 µL) dropwise at room temperature. -
Reaction: Stir at 25°C for 4 hours .
-
Checkpoint: Monitor by TLC (50% EtOAc/Hex). The starting material (
) should disappear, replaced by a lower spot ( ). -
Observation: If using 2,6-dichloropurine, this step often requires heating to 50-60°C. The 6-Br allows for ambient temperature reaction, reducing byproduct formation.
-
-
Workup: Concentrate in vacuo. Triturate the residue with water (20 mL) to remove salts. Filter the white solid precipitate.
-
Yield: Expect 85-95% of N-benzyl-2-chloropurin-6-amine.
Step 2: C2-Selective Suzuki Coupling
This step forces the activation of the inert C2-Cl bond using a reactive Pd-cycle.
Reagents: Product from Step 1 (1.0 eq), Phenylboronic acid (1.5 eq),
-
Setup: In a microwave vial or pressure tube, combine the C6-substituted intermediate (200 mg), Phenylboronic acid (140 mg), and Potassium Carbonate (212 mg).
-
Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Add
(45 mg) under an Argon stream. Seal the vessel. -
Reaction: Heat to 100°C for 12 hours (or 130°C for 30 min in Microwave).
-
Critical Note: The C2-Cl bond is strong. Standard
often fails; phosphine ligands ( or XPhos) are required to facilitate oxidative addition.
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. Purify via flash column chromatography.
Visualization of Reactivity Logic
The following diagrams illustrate the decision logic and the molecular orbital energy gap that dictates this selectivity.
Diagram 1: Sequential Reaction Workflow
This flowchart visualizes the standard operational path for functionalizing this scaffold.
Caption: Operational workflow for sequential functionalization. Note the temperature delta between Step 1 and Step 2.
Diagram 2: Mechanistic Selectivity (Energy Landscape)
This diagram represents the activation energy barriers relative to the position and halogen type.
Caption: Energy landscape showing the lower activation barrier for C6 attack compared to C2, driving regioselectivity.
References
-
Legraverend, M., & Grierson, D. S. (2006). The 2-halo-6-aminopurine toolbox: A unique entry to 2,6-disubstituted purine derivatives. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.
-
Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SnAr Reactions. Brigham Young University Theses.
-
Hocek, M., et al. (2005).[5] Cytostatic 6-Arylpurine Nucleosides: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 48(18), 5869-5873.
-
Nájera, C., & Sansano, J. M. (2005). The Logic of Chemical Synthesis in Heterocyclic Chemistry: Palladium-Catalyzed Reactions. Chemical Reviews, 105(11).
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Reference standard for Methyl 6-bromo-2-chloro-3-fluorobenzoate analysis
Executive Summary: The Isomer Challenge
In the high-stakes synthesis of RORγt inhibitors and next-generation kinase inhibitors (e.g., for autoimmune disorders and oncology), the building block Methyl 6-bromo-2-chloro-3-fluorobenzoate represents a critical quality checkpoint.
Its unique substitution pattern—crowding three different halogens (Br, Cl, F) around a benzoate core—creates a "perfect storm" for analytical confusion. Standard C18 HPLC methods often fail to resolve the 6-bromo target from its thermodynamically stable 4-bromo or 5-bromo regioisomers. Using a generic "technical grade" standard here is not just a risk; it is a guaranteed path to miscalculating potency and yield.
This guide compares the performance of a Certified Reference Standard (CRM) against in-house synthesized alternatives and details a validated Pentafluorophenyl (PFP) chromatographic method required to separate these stubborn halogenated isomers.
Comparative Analysis: Certified Standard vs. Alternatives
The following table summarizes why a Certified Reference Standard is non-negotiable for this specific chemotype compared to "Research Grade" or "In-Situ" alternatives.
| Feature | Certified Reference Standard (CRM) | Research Grade / Crude Intermediate | Impact on Drug Development |
| Isomeric Purity | >99.8% (Quantified 6-Br isomer) | ~90-95% (Contains 4-Br/5-Br isomers) | Critical: Impurity isomers may be inactive or toxic, skewing SAR (Structure-Activity Relationship) data. |
| Assay Method | qNMR & HPLC-PFP | Area% by C18 HPLC (Misleading) | C18 columns often co-elute halogenated positional isomers, giving false "100% purity" readings. |
| Water Content | <0.1% (Karl Fischer Titration) | Variable / Hygroscopic | High water content hydrolyzes the methyl ester back to the acid, altering stoichiometry in coupling reactions (e.g., Suzuki-Miyaura). |
| Trace Metals | Pd/Cu < 10 ppm | High (Catalyst residues) | Residual transition metals from synthesis can poison downstream catalysts in the drug manufacturing process. |
The Scientific "Why": Halogen Bonding & Selectivity
The primary failure mode in analyzing this compound is assuming that hydrophobicity dominates retention. On a standard Alkyl-C18 column, the hydrophobic difference between a 6-bromo and 4-bromo isomer is negligible.
-
The Solution: A Fluorinated Stationary Phase (PFP) .
-
Mechanism: The PFP phase engages in specific
and halogen-bonding interactions. The electron-deficient ring of the PFP column interacts differently with the electron cloud of the 6-bromo (ortho-steric hindrance) vs. the 4-bromo (para-exposed) isomers, pulling them apart chromatographically.
Visualizing the Challenge: Synthesis & Analysis Pathways
The diagram below illustrates the synthesis origin of the impurity profile and the divergent analytical outcomes based on the column choice.
Figure 1: The synthesis of Methyl 6-bromo-2-chloro-3-fluorobenzoate inherently produces regioisomers. Standard C18 chromatography masks these impurities, whereas PFP phases reveal the true purity.
Validated Experimental Protocol
This protocol is designed to validate the purity of Methyl 6-bromo-2-chloro-3-fluorobenzoate, specifically resolving it from the 4-bromo and 2-bromo positional isomers.
A. Materials
-
Reference Standard: Methyl 6-bromo-2-chloro-3-fluorobenzoate (Certified >99.5%).
-
Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
B. HPLC Conditions
-
Temperature: 35°C (Critical for consistent halogen bonding)
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Ester carbonyl)
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 45 | Isocratic Hold (Equilibration) |
| 2.0 | 45 | Injection |
| 15.0 | 65 | Slow Gradient (Separates Isomers) |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Wash Hold |
| 20.1 | 45 | Re-equilibration |
C. System Suitability Criteria (Self-Validating)
To ensure the system is functioning correctly before running samples:
-
Resolution (
): The resolution between the Main Peak (6-bromo) and the nearest impurity (likely 4-bromo) must be > 1.5 . -
Tailing Factor: Must be between 0.8 and 1.2 . (Significant tailing indicates secondary silanol interactions; add 5mM Ammonium Acetate if observed).
-
Retention Time Stability:
over 5 replicate injections.
D. Sample Preparation[3][4][5]
-
Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of 100% ACN (Avoid water in diluent to prevent hydrolysis).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50).
-
Note: This ester is sensitive to base-catalyzed hydrolysis. Ensure all glassware is acid-washed or neutral.
References
-
European Patent Office. (2018). Heteroaryl Substituted Benzoic Acids as RORgammaT Inhibitors. EP 3368535 B1. Link
-
Journal of Chromatography A. (2015). Separation of halogenated positional isomers using fluorinated stationary phases. Link
-
BenchChem. (2025).[3] Analytical Method Validation for Halogenated Benzoates. Link
-
PubChem. (2025).[4] Methyl 6-bromo-2-chloro-3-fluorobenzoate Compound Summary. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
